Triethylene glycol dimethanesulfonate

Description

BenchChem offers high-quality Triethylene glycol dimethanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Triethylene glycol dimethanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

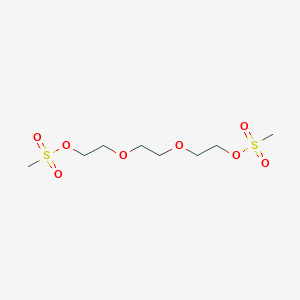

Structure

3D Structure

Properties

IUPAC Name |

2-[2-(2-methylsulfonyloxyethoxy)ethoxy]ethyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O8S2/c1-17(9,10)15-7-5-13-3-4-14-6-8-16-18(2,11)12/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPXIHGYFUPBCPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCCOCCOCCOS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80322-82-3 | |

| Record name | 2-[2-(2-hydroxyethoxy)ethoxy]ethanol,methanesulfonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Triethylene Glycol Dimethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Triethylene glycol dimethanesulfonate is a chemical compound of significant interest in the field of drug development, particularly in the design of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for their determination, and its role in targeted protein degradation.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₈O₈S₂ | [3][4] |

| Molecular Weight | 306.35 g/mol | [3][4] |

| Appearance | Colorless to light yellow oil/liquid | [1][2][] |

| Predicted Boiling Point | 508.9 ± 40.0 °C at 760 mmHg | [] |

| Predicted Density | 1.343 ± 0.06 g/cm³ | [6] |

| Melting Point | No experimental data available |

Chemical Properties

The chemical properties of Triethylene glycol dimethanesulfonate are largely dictated by the presence of the two mesylate ester groups, which make it a reactive bifunctional crosslinking agent.

| Property | Description | Source |

| Solubility | Sparingly soluble in chloroform, slightly soluble in methanol. Soluble in water and other organic solvents. | [2][6] |

| Stability | Store in a refrigerator under an inert atmosphere. | [6] |

| Reactivity | The mesylate groups are good leaving groups, making the compound susceptible to nucleophilic substitution. It is used as a polyethylene glycol (PEG)-based PROTAC linker. | [4][] |

Experimental Protocols

Detailed experimental protocols for the characterization of Triethylene glycol dimethanesulfonate are not widely published. However, standard methodologies for determining the physical and chemical properties of organic compounds are applicable.

3.1. Determination of Boiling Point (Capillary Method)

This method is suitable for determining the boiling point of small quantities of a liquid.

-

Apparatus : Thiele tube or melting point apparatus, thermometer, capillary tube (sealed at one end), small test tube, heating oil.

-

Procedure :

-

A small amount of the liquid sample is placed in the test tube.

-

The capillary tube is inverted and placed inside the test tube containing the sample.

-

The test tube is attached to a thermometer and heated in a Thiele tube or melting point apparatus.

-

The temperature is slowly raised until a steady stream of bubbles emerges from the open end of the capillary tube.

-

The heat source is then removed, and the liquid is allowed to cool.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

-

3.2. Determination of Solubility

A qualitative assessment of solubility in various solvents can be performed as follows:

-

Apparatus : Small test tubes, vortex mixer.

-

Procedure :

-

Add approximately 10-20 mg of Triethylene glycol dimethanesulfonate to a series of test tubes.

-

To each test tube, add 1 mL of a different solvent (e.g., water, ethanol, methanol, chloroform, ethyl acetate, hexane).

-

Vortex each test tube for 30 seconds.

-

Visually inspect for the dissolution of the solid. If the solid has dissolved, it is considered soluble. If it remains as a separate phase, it is insoluble. If some has dissolved, it can be classified as sparingly or slightly soluble.

-

3.3. High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC can be used to assess the purity of Triethylene glycol dimethanesulfonate. A general reversed-phase method is described below.

-

Apparatus : HPLC system with a UV or evaporative light scattering detector (ELSD), C18 reversed-phase column.

-

Mobile Phase : A gradient of water and acetonitrile is commonly used for PEG-containing compounds.

-

Procedure :

-

Prepare a dilute solution of Triethylene glycol dimethanesulfonate in a suitable solvent (e.g., acetonitrile).

-

Inject the sample onto the HPLC system.

-

Run a gradient elution, for example, starting with a high percentage of water and increasing the percentage of acetonitrile over time.

-

Monitor the elution of the compound using the detector. The purity can be estimated from the relative area of the main peak.[7][8][][10][11]

-

3.4. Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

-

Apparatus : FT-IR spectrometer with an attenuated total reflectance (ATR) accessory.

-

Procedure :

-

A small drop of the liquid Triethylene glycol dimethanesulfonate is placed directly on the ATR crystal.

-

The spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Characteristic absorption bands for sulfonate esters (S=O stretch, S-O stretch) and C-O-C ether linkages would be expected.[12][13][14][15]

-

Application in PROTACs and Signaling Pathway

Triethylene glycol dimethanesulfonate serves as a flexible polyethylene glycol (PEG)-based linker in the synthesis of PROTACs.[4][] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[16][17][18]

4.1. PROTAC Mechanism of Action

The fundamental mechanism involves the PROTAC molecule simultaneously binding to the POI and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[19]

4.2. Experimental Workflow for PROTAC Evaluation

The evaluation of a PROTAC's efficacy typically involves a series of in vitro experiments to confirm target engagement, ternary complex formation, and subsequent protein degradation.

Safety Information

A specific Safety Data Sheet (SDS) for Triethylene glycol dimethanesulfonate is not widely available. However, based on its chemical structure as a sulfonate ester, general precautions for handling reactive alkylating agents should be followed. It is expected to have low toxicity, but appropriate personal protective equipment, including gloves and safety glasses, should be worn.[2] Avoid inhalation and contact with skin and eyes. It should be stored away from strong oxidizing agents.[2] For disposal, follow local regulations for chemical waste.

References

- 1. researchgate.net [researchgate.net]

- 2. DiMesyl Triethylene Glycol [chembk.com]

- 3. scbt.com [scbt.com]

- 4. 80322-82-3 CAS Manufactory [m.chemicalbook.com]

- 6. Triethylene Glycol Dimethanesulfonate CAS#: 80322-82-3 [m.chemicalbook.com]

- 7. PEG Quantitation Using Reversed-Phase High-Performance Liquid Chromatography and Charged Aerosol Detection | Springer Nature Experiments [experiments.springernature.com]

- 8. High-performance liquid chromatographic method for the simultaneous determination of low-molecular-mass oligomers of polyethylene glycol in aqueous skin extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. HPLC Method For Analysis of Ethylene Glycol and Polyethylene Glycol (PEG) on Primesep AP Column | SIELC Technologies [sielc.com]

- 12. purdue.edu [purdue.edu]

- 13. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. precisepeg.com [precisepeg.com]

- 17. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]

- 18. chempep.com [chempep.com]

- 19. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Synthesis and Mechanism of Action of Triethylene Glycol Dimethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethylene glycol dimethanesulfonate (TEG-DMS) is a bifunctional alkylating agent with potential applications in chemotherapy and as a chemical probe in biological research. Structurally analogous to the well-known anticancer drug busulfan, TEG-DMS is characterized by a flexible triethylene glycol linker separating two reactive methanesulfonate (mesylate) leaving groups. This guide provides a comprehensive overview of the synthesis of TEG-DMS, its physicochemical properties, and its molecular mechanism of action, drawing upon established principles of alkylating agent chemistry. Detailed experimental protocols for its synthesis and for key biological assays to evaluate its efficacy are also presented.

Synthesis of Triethylene Glycol Dimethanesulfonate

The synthesis of triethylene glycol dimethanesulfonate is achieved through a nucleophilic substitution reaction where the hydroxyl groups of triethylene glycol are converted to methanesulfonate esters. This is a standard procedure for the formation of mesylates from alcohols. The most common method involves the reaction of triethylene glycol with methanesulfonyl chloride in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.

A general synthetic scheme is as follows:

Physicochemical Properties

| Property | Value | Source/Analogy |

| Molecular Formula | C₈H₁₈O₈S₂ | Calculated |

| Molecular Weight | 306.35 g/mol | Calculated |

| Appearance | Colorless to light yellow liquid | Analogy to similar mesylates |

| Solubility | Soluble in water and organic solvents | [1] |

Experimental Protocol: Synthesis of Triethylene Glycol Dimethanesulfonate

This protocol is adapted from a general procedure for the dimesylation of polyethylene glycols and should be optimized for triethylene glycol.[2]

Materials:

-

Triethylene glycol (1 equivalent)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (Et₃N, 2.6 equivalents)

-

Methanesulfonyl chloride (MsCl, 4 equivalents)

-

Deionized water

-

Brine solution (saturated NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In an oven-dried, three-neck round-bottom flask under a dry argon atmosphere, dissolve triethylene glycol (1 eq.) in anhydrous dichloromethane.

-

Add triethylamine (2.6 eq.) to the solution.

-

Cool the reaction mixture in an ice-salt bath to -10 °C.

-

Slowly add methanesulfonyl chloride (4 eq.) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Dilute the reaction mixture with water and transfer to a separatory funnel.

-

Extract the aqueous layer with dichloromethane (3 x).

-

Wash the combined organic phases with brine (3 x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification:

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure triethylene glycol dimethanesulfonate.

Characterization:

The structure and purity of the synthesized compound should be confirmed by spectroscopic methods:

-

¹H NMR: To confirm the presence of the triethylene glycol backbone protons and the methyl protons of the mesylate groups.

-

¹³C NMR: To identify all the carbon atoms in the molecule.

-

Mass Spectrometry: To determine the molecular weight of the compound.

Mechanism of Action

Triethylene glycol dimethanesulfonate, like other bifunctional alkylating agents such as busulfan, exerts its biological effects primarily through the alkylation of DNA.[3] The methanesulfonate groups are excellent leaving groups, and their departure results in the formation of highly reactive carbocations. These electrophilic species can then react with nucleophilic sites on biological macromolecules, with DNA being the most critical target for cytotoxicity.

DNA Alkylation and Cross-linking

The primary mechanism of action involves a two-step process:

-

Mono-alkylation: One of the methanesulfonate groups is displaced, and the resulting carbocation alkylates a nucleophilic site on a DNA base. The N7 position of guanine is the most frequent site of alkylation.[3]

-

Cross-linking: The second methanesulfonate group on the other end of the molecule can then react with another nucleophilic site on the same DNA strand (intrastrand cross-link) or the opposite DNA strand (interstrand cross-link).[3]

These DNA lesions, particularly interstrand cross-links, are highly cytotoxic as they prevent the separation of the DNA strands, thereby inhibiting DNA replication and transcription. This ultimately leads to cell cycle arrest and apoptosis (programmed cell death).

The flexibility of the triethylene glycol linker likely influences the types of cross-links formed and the distance between the alkylated bases.

Experimental Protocols for Mechanism of Action Studies

This protocol is a standard method to determine the half-maximal inhibitory concentration (IC50) of a compound against a cancer cell line.

Materials:

-

Cancer cell line (e.g., HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Triethylene glycol dimethanesulfonate (TEG-DMS)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Drug Treatment: Prepare serial dilutions of TEG-DMS in complete medium and add to the wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the drug).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA damage, including interstrand cross-links.

Materials:

-

Treated and untreated cells

-

Low melting point agarose

-

Lysis solution

-

Alkaline electrophoresis buffer

-

Neutralization buffer

-

DNA staining dye (e.g., SYBR Green)

-

Fluorescence microscope

Procedure:

-

Cell Preparation: Harvest treated and untreated cells and resuspend in PBS.

-

Embedding: Mix the cell suspension with low melting point agarose and cast a thin layer on a microscope slide.

-

Lysis: Immerse the slides in lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA.

-

Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with alkaline buffer to unwind the DNA and then apply an electric field. Damaged DNA (containing strand breaks) will migrate out of the nucleus, forming a "comet tail," while cross-linked DNA will migrate slower than control DNA.

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.

-

Visualization and Analysis: Visualize the comets under a fluorescence microscope and analyze the images using appropriate software to quantify the extent of DNA migration. A decrease in comet tail length in treated cells compared to irradiated control cells is indicative of DNA cross-linking.

Quantitative Data

As of the date of this guide, specific quantitative data for the cytotoxicity of triethylene glycol dimethanesulfonate (e.g., IC50 values) on various cancer cell lines is not widely reported in peer-reviewed literature. Researchers are encouraged to perform dose-response studies, such as the MTT assay described above, to determine the potency of this compound in their cell lines of interest. For comparison, busulfan, a structurally similar drug, exhibits IC50 values in the low micromolar range against various cancer cell lines. It is anticipated that triethylene glycol dimethanesulfonate would exhibit similar potency.

Conclusion

Triethylene glycol dimethanesulfonate is a bifunctional alkylating agent that can be readily synthesized from triethylene glycol. Its mechanism of action is predicated on the alkylation of DNA, leading to the formation of cytotoxic cross-links that inhibit essential cellular processes. The experimental protocols provided in this guide offer a starting point for the synthesis, characterization, and biological evaluation of this compound. Further research is warranted to fully elucidate its pharmacological profile and potential as a therapeutic agent or research tool.

References

The Role of Triethylene Glycol Dimethanesulfonate as a PROTAC Linker: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, shifting the paradigm from protein inhibition to targeted protein degradation.[1][2] These heterobifunctional molecules leverage the cell's endogenous ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[3][4] A PROTAC molecule is comprised of three key components: a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[1][5] Far from being a mere spacer, the linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[6]

Among the various linker classes, polyethylene glycol (PEG)-based linkers are frequently employed due to their advantageous properties.[6] Triethylene glycol dimethanesulfonate, a short-chain PEG linker, offers a unique combination of hydrophilicity and defined length, making it an attractive component in PROTAC design. This technical guide provides a comprehensive overview of the role of triethylene glycol-based linkers in PROTAC development, supported by quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes.

Core Principles of Triethylene Glycol Linkers in PROTACs

Triethylene glycol linkers, composed of three ethylene glycol units, impart a balance of hydrophilicity and conformational flexibility to the PROTAC molecule. This is crucial for overcoming the challenges associated with the often large and lipophilic nature of PROTACs, which can lead to poor solubility and limited cell permeability.[6]

Key Advantages:

-

Enhanced Solubility: The ether oxygens in the triethylene glycol chain increase the hydrophilicity of the PROTAC, which can improve its aqueous solubility and bioavailability.[7]

-

Modulated Permeability: While longer PEG chains can negatively impact passive diffusion across cell membranes, shorter chains like triethylene glycol can offer a favorable balance between solubility and permeability.[7]

-

Optimal Ternary Complex Formation: The length and flexibility of the linker are paramount for the formation of a stable and productive ternary complex.[6][7] A linker that is too short can cause steric hindrance, while a linker that is too long may result in a non-productive complex.[6][7] Short-chain PEG linkers like triethylene glycol can impose conformational constraints that favor the formation of a productive ternary complex, potentially enhancing degradation efficacy and selectivity.[8]

Data Presentation: Impact of Linker Length on PROTAC Efficacy

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and its maximal degradation level (Dmax). The following tables summarize representative data from studies on PROTACs targeting Bruton's tyrosine kinase (BTK) and BET bromodomains, illustrating the impact of PEG linker length on degradation potency. While specific data for triethylene glycol dimethanesulfonate is not always available, the trends observed with short-chain PEG linkers provide valuable insights.

Table 1: Effect of PEG Linker Length on BTK PROTAC Efficacy [9]

| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) |

| PROTAC A | PEG3 | 15 | >90 |

| PROTAC B | PEG4 | 8 | >95 |

| PROTAC C | PEG5 | 5 | >95 |

| PROTAC D | PEG7 | 12 | >90 |

This data illustrates that a PEG5 linker provided the optimal length for BTK degradation in this specific context, highlighting the importance of linker length optimization.[9]

Table 2: Comparative Degradation of BET Proteins by PROTACs with Different PEG Linker Lengths [8]

| PROTAC | Linker | Target Protein | % Degradation at 100 nM |

| MZ1 | Short PEG Linker | BRD4 | ~90% |

| BRD2 | ~40% | ||

| BRD3 | ~50% | ||

| MZ2 | Longer PEG Linker | BRD4 | ~90% |

| BRD2 | ~80% | ||

| BRD3 | ~85% |

This comparative data demonstrates that the shorter PEG linker in MZ1 confers greater selectivity for BRD4 over other BET family members.[8]

Experimental Protocols

Synthesis of a PROTAC with a Triethylene Glycol-based Linker (Illustrative Example)

This protocol describes a general approach for synthesizing a pomalidomide-based PROTAC targeting a POI using a triethylene glycol-derived linker.

Materials:

-

Pomalidomide

-

Triethylene glycol dimethanesulfonate

-

POI ligand with a suitable reactive handle (e.g., a primary amine)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Sodium azide

-

Copper(II) sulfate pentahydrate

-

Sodium ascorbate

-

Appropriate solvents for extraction and chromatography (e.g., ethyl acetate, dichloromethane, methanol)

Procedure:

-

Synthesis of Azide-Functionalized Pomalidomide-Linker:

-

Dissolve pomalidomide in anhydrous DMF.

-

Add triethylene glycol dimethanesulfonate and DIPEA.

-

Stir the reaction at room temperature until completion (monitor by LC-MS).

-

To the resulting mesylated intermediate, add sodium azide and continue stirring to yield the azide-functionalized pomalidomide-linker.

-

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Chemistry:

-

Dissolve the azide-functionalized pomalidomide-linker and the alkyne-functionalized POI ligand in a suitable solvent system (e.g., THF/water).

-

Add a solution of copper(II) sulfate pentahydrate and a freshly prepared solution of sodium ascorbate.

-

Stir the reaction at room temperature for 4-12 hours (monitor by LC-MS).

-

Upon completion, perform an aqueous workup and extract the product with an organic solvent.

-

Purify the final PROTAC by preparative HPLC.

-

Western Blot Analysis for Determination of DC50 and Dmax

This protocol outlines the steps to quantify target protein degradation in response to PROTAC treatment.[3][12]

Materials:

-

Cultured cells expressing the target protein

-

PROTAC stock solution (in DMSO)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).[12]

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.[12]

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein samples to the same concentration and denature by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a membrane.[12]

-

-

Immunoblotting:

-

Detection and Analysis:

-

Incubate the membrane with ECL substrate and capture the chemiluminescent signal.

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to the loading control.

-

Plot the percentage of protein remaining against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[13]

-

Caco-2 Permeability Assay

This assay is used to assess the intestinal permeability of a PROTAC, providing an indication of its potential for oral bioavailability.[14][15][16]

Materials:

-

Caco-2 cells

-

Transwell inserts

-

Hanks' Balanced Salt Solution (HBSS)

-

Test PROTAC

-

LC-MS/MS system for analysis

Procedure:

-

Cell Culture:

-

Culture Caco-2 cells on Transwell inserts for approximately 21 days to allow for differentiation and formation of a confluent monolayer.[16]

-

-

Assay Procedure:

-

Wash the Caco-2 monolayers with pre-warmed HBSS.

-

Add the test PROTAC solution to the apical (A) side of the inserts for A-to-B permeability or to the basolateral (B) side for B-to-A permeability.[15]

-

Incubate the plates at 37°C with gentle shaking.

-

At specified time points, collect samples from the receiver compartment.

-

-

Sample Analysis:

-

Analyze the concentration of the PROTAC in the collected samples using a validated LC-MS/MS method.[14]

-

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) for both directions.

-

The efflux ratio (Papp(B-A) / Papp(A-B)) can be calculated to determine if the PROTAC is a substrate for efflux transporters. An efflux ratio greater than 2 is generally considered indicative of active efflux.[16]

-

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Mechanism of PROTAC-mediated protein degradation.

Caption: Experimental workflow for Western Blot analysis.

Caption: Simplified BRD4 signaling pathway and PROTAC intervention.

Conclusion

Triethylene glycol dimethanesulfonate and related short-chain PEG linkers are valuable tools in the rational design of effective PROTACs. They offer a means to enhance solubility and modulate cell permeability, while their defined length can be optimized to facilitate the formation of a productive ternary complex for efficient and selective protein degradation. The quantitative data underscores the critical importance of linker optimization, and the detailed experimental protocols provide a framework for the synthesis and robust evaluation of novel PROTAC molecules. As the field of targeted protein degradation continues to evolve, the judicious selection and design of linkers, such as those based on triethylene glycol, will remain a cornerstone of developing next-generation therapeutics.

References

- 1. Interplay of PROTAC Complex Dynamics for Undruggable Targets: Insights into Ternary Complex Behavior and Linker Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. lifesensors.com [lifesensors.com]

- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. xcessbio.com [xcessbio.com]

- 11. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. enamine.net [enamine.net]

- 15. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. creative-bioarray.com [creative-bioarray.com]

An In-depth Technical Guide to the Applications of Triethylene Glycol Dimethanesulfonate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Triethylene glycol dimethanesulfonate (TEG-DMS) is a versatile bifunctional reagent that has found significant applications in various areas of organic synthesis. Its structure, featuring a flexible triethylene glycol backbone capped with two reactive methanesulfonate (mesylate) leaving groups, allows for its use as a linker, crosslinking agent, and a building block for more complex molecular architectures. This technical guide provides a comprehensive overview of the core applications of TEG-DMS, complete with experimental protocols, quantitative data, and logical diagrams to facilitate its use in research and development.

Synthesis of Macrocycles: Crown Ethers, Aza-Crown Ethers, and Cryptands

One of the primary applications of triethylene glycol dimethanesulfonate is in the synthesis of macrocyclic compounds, particularly crown ethers and their heteroatom-substituted analogues. The flexible triethylene glycol unit is a common motif in the structure of many host molecules capable of selectively binding cations.

Williamson Ether Synthesis of Crown Ethers

The synthesis of crown ethers often employs the Williamson ether synthesis, where a diol is reacted with a dihaloalkane or a disulfonate ester in the presence of a base. Triethylene glycol dimethanesulfonate serves as an excellent electrophile in these reactions. The general principle involves the deprotonation of a diol to form a more nucleophilic alkoxide, which then displaces the mesylate groups of TEG-DMS in an intramolecular or intermolecular fashion to form the cyclic polyether.

Logical Workflow for Crown Ether Synthesis:

An In-depth Technical Guide to the Safety and Handling of Triethylene Glycol Dimethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). It is essential to consult the official SDS for Triethylene glycol dimethanesulfonate and adhere to all institutional and regulatory safety protocols before handling this chemical.

Executive Summary

Triethylene glycol dimethanesulfonate is a chemical compound that, while sharing a structural backbone with the well-characterized and low-toxicity triethylene glycol, possesses two methanesulfonate ester groups. These functional groups classify the molecule as an alkylating agent, a class of compounds known for their potential genotoxicity. This guide provides a comprehensive overview of the available safety and handling information for Triethylene glycol dimethanesulfonate, drawing upon data from the parent compound, triethylene glycol, and the known hazards associated with alkyl methanesulfonates. Due to a lack of specific toxicological data for Triethylene glycol dimethanesulfonate, a precautionary approach to handling is strongly recommended. All quantitative data herein, unless otherwise specified, pertains to Triethylene glycol.

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of a substance is fundamental to its safe handling and storage.

| Property | Value | Reference |

| Chemical Name | Triethylene glycol dimethanesulfonate | N/A |

| Synonyms | 2,2'-[Ethane-1,2-diylbis(oxy)]bis(ethyl) dimethanesulfonate | N/A |

| CAS Number | 80322-82-3 | N/A |

| Molecular Formula | C₈H₁₈O₈S₂ | N/A |

| Molecular Weight | 306.35 g/mol | N/A |

| Appearance | Colorless to light yellow liquid/oil | [1] |

| Boiling Point | 285 °C (for Triethylene glycol) | [2] |

| Melting Point | -7 °C (for Triethylene glycol) | [2] |

| Density | 1.1255 g/mL (for Triethylene glycol) | N/A |

| Solubility | Soluble in water | [1] |

Toxicological Data

Acute Toxicity (Triethylene Glycol)

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 17,000 mg/kg | [2] |

| LD50 | Rabbit | Dermal | >18,080 mg/kg | [3] |

Irritation and Sensitization (Triethylene Glycol)

| Endpoint | Species | Result | Reference |

| Skin Irritation | Rabbit | Not irritating | [4] |

| Eye Irritation | Rabbit | Minimal to mild transient irritation | [4] |

| Skin Sensitization | Animal and Human Studies | Not a sensitizer | [4] |

Genotoxicity and Mutagenicity

While Triethylene glycol itself is not considered mutagenic or genotoxic, alkyl methanesulfonates as a class are known to be genotoxic alkylating agents.[5] These compounds can react with DNA, leading to mutations and chromosomal damage. Therefore, Triethylene glycol dimethanesulfonate should be handled as a potential genotoxic agent.

| Assay | Result for Triethylene Glycol | Reference |

| Ames Test (Bacterial Reverse Mutation) | Negative | [4] |

| In vitro Chromosomal Aberration Test | Negative | [4] |

| Sister Chromatid Exchange Assay | Negative | [4] |

Hazard Identification and Handling Precautions

Given its classification as an alkylating agent, Triethylene glycol dimethanesulfonate should be handled with stringent safety precautions to minimize exposure.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is the primary defense against exposure. The following equipment is mandatory when handling Triethylene glycol dimethanesulfonate:

-

Eye/Face Protection: Chemical safety goggles with side shields or a full-face shield should be worn to protect against splashes.[6]

-

Skin Protection:

-

Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of any potential vapors or aerosols. If there is a risk of inhalation outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[6]

Engineering Controls

-

All work with Triethylene glycol dimethanesulfonate should be performed in a well-ventilated laboratory inside a certified chemical fume hood.

-

An eyewash station and safety shower must be readily accessible in the immediate work area.[5]

Safe Handling and Storage

-

Handling: Avoid direct contact with skin, eyes, and clothing.[1] Do not breathe vapors or mists. A risk assessment should be conducted before beginning any new procedure.

-

Storage: Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.[2] Incompatible materials include strong oxidizing agents, strong acids, and strong bases.[9]

Emergency Procedures

First Aid Measures

-

In case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]

-

In case of Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[5]

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Spills and Leaks

-

Small Spills: Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand). Place the contaminated material in a sealed, labeled container for hazardous waste disposal. Clean the spill area with a suitable decontamination solution.

-

Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Follow institutional procedures for large chemical spills.

Experimental Protocols (Representative OECD Guidelines)

The following are summaries of standard OECD guidelines for toxicological testing. These protocols would be appropriate for assessing the safety of Triethylene glycol dimethanesulfonate.

OECD 471: Bacterial Reverse Mutation Test (Ames Test)

This test is used to assess the potential of a substance to induce gene mutations.

-

Test System: Histidine-requiring strains of Salmonella typhimurium and a tryptophan-requiring strain of Escherichia coli.

-

Procedure:

-

The test substance is tested at a minimum of five different concentrations, both with and without a metabolic activation system (S9 mix).

-

Two methods can be used: the plate incorporation method or the pre-incubation method.

-

In the plate incorporation method, the test substance, bacterial culture, and S9 mix (if used) are mixed with molten top agar and poured onto minimal glucose agar plates.

-

In the pre-incubation method, the test substance, bacterial culture, and S9 mix are incubated together before being mixed with top agar and plated.

-

Plates are incubated at 37°C for 48-72 hours.

-

-

Evaluation: The number of revertant colonies (colonies that have regained the ability to grow in the absence of the required amino acid) is counted. A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies.[10][11][12]

OECD 473: In Vitro Mammalian Chromosomal Aberration Test

This assay identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.[13]

-

Test System: Established mammalian cell lines (e.g., Chinese Hamster Ovary (CHO) cells) or primary cell cultures (e.g., human peripheral blood lymphocytes).[14]

-

Procedure:

-

Cell cultures are exposed to at least three concentrations of the test substance for a short period (3-6 hours) in the presence and absence of a metabolic activation system (S9), and for a longer period (continuous treatment for 1.5-2 normal cell cycle lengths) without S9.

-

After treatment, the cells are incubated with a spindle inhibitor (e.g., colcemid) to arrest them in metaphase.

-

Cells are harvested, fixed, and stained.

-

-

Evaluation: Metaphase cells are analyzed microscopically for the presence of chromosomal aberrations (e.g., breaks, exchanges). A statistically significant, dose-dependent increase in the percentage of cells with structural aberrations indicates a positive result.[15][16]

OECD 474: Mammalian Erythrocyte Micronucleus Test

This in vivo test detects damage to chromosomes or the mitotic apparatus in erythroblasts.

-

Test System: Laboratory rodents, typically mice or rats.

-

Procedure:

-

Animals are exposed to the test substance, usually via oral gavage or intraperitoneal injection, at three dose levels.

-

Bone marrow or peripheral blood is collected at appropriate time points after treatment.

-

The collected cells are smeared onto slides, stained, and analyzed for the presence of micronuclei in immature (polychromatic) erythrocytes.

-

-

Evaluation: A statistically significant, dose-dependent increase in the frequency of micronucleated polychromatic erythrocytes in treated animals compared to controls indicates that the substance induced chromosomal damage.[17][18]

Potential Mechanism of Action and Signaling Pathways

As an alkylating agent, Triethylene glycol dimethanesulfonate is presumed to exert its potential toxicity through the covalent modification of cellular macromolecules, primarily DNA.[19] This DNA damage can trigger a complex cellular response aimed at maintaining genomic integrity.

DNA Damage and Repair

Alkylating agents can add alkyl groups to various sites on DNA bases. This can lead to base mispairing during DNA replication, single-strand breaks, and, in the case of bifunctional alkylating agents, interstrand crosslinks.[17] The cell employs several DNA repair pathways to counteract this damage, including:

-

Base Excision Repair (BER): This pathway is the primary mechanism for repairing small DNA lesions, such as those caused by alkylating agents.[15][18]

-

Mismatch Repair (MMR): This system recognizes and corrects base mispairs that can arise from alkylation damage.[19]

-

Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ): These pathways are involved in the repair of more severe DNA damage, such as double-strand breaks, which can be a secondary consequence of alkylation damage.[17]

DNA Damage Response Signaling

The presence of DNA damage activates a sophisticated signaling network known as the DNA Damage Response (DDR). Key players in this pathway include the protein kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related).[12][20][21]

References

- 1. fishersci.com [fishersci.com]

- 2. westliberty.edu [westliberty.edu]

- 3. download.basf.com [download.basf.com]

- 4. Triethylene glycol HO(CH2CH2O)3H - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nj.gov [nj.gov]

- 6. falseguridad.com [falseguridad.com]

- 7. pppmag.com [pppmag.com]

- 8. gerpac.eu [gerpac.eu]

- 9. TRIETHYLENE GLYCOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. Redirecting [linkinghub.elsevier.com]

- 11. Significance of Wild-Type p53 Signaling in Suppressing Apoptosis in Response to Chemical Genotoxic Agents: Impact on Chemotherapy Outcome [mdpi.com]

- 12. pnas.org [pnas.org]

- 13. researchgate.net [researchgate.net]

- 14. How cells detect, mend DNA damage may improve chemotherapy – WashU Medicine [medicine.washu.edu]

- 15. pnas.org [pnas.org]

- 16. osha.gov [osha.gov]

- 17. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. SERIES: Genomic instability in cancer Balancing repair and tolerance of DNA damage caused by alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ATM and ATR: networking cellular responses to DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of Triethylene Glycol Dimethanesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the current understanding of the solubility of triethylene glycol dimethanesulfonate in various organic solvents. Triethylene glycol dimethanesulfonate (TGDMS), an alkylating agent with potential applications in pharmaceutical development, presents a critical need for well-characterized solubility data to inform formulation, delivery, and preclinical studies. This document summarizes available qualitative solubility information, presents quantitative data for the structurally similar compound busulfan as a valuable reference, and details a robust experimental protocol for the precise determination of TGDMS solubility. A visual workflow of this protocol is also provided to aid in experimental design and execution.

Solubility Profile of Triethylene glycol dimethanesulfonate

Currently, publicly available literature provides limited quantitative data on the solubility of triethylene glycol dimethanesulfonate in a range of common organic solvents. However, qualitative descriptions of its solubility have been reported.

Qualitative Solubility Data

| Solvent | Solubility Description |

| Water | Soluble[1] |

| Chloroform | Sparingly Soluble[2] |

| Methanol | Slightly Soluble[2] |

| General Organic Solvents | Soluble[1] |

A Reference Point: Solubility of the Analogous Compound Busulfan

In the absence of extensive quantitative data for triethylene glycol dimethanesulfonate, the solubility profile of its structural analog, busulfan (1,4-butanediol dimethanesulfonate), can serve as a useful reference for researchers. Busulfan is also an alkylating agent, and its solubility has been more extensively studied.

Quantitative Solubility of Busulfan in Various Organic Solvents

| Solvent | Solubility (mg/mL) | Solubility (mole fraction) at 303.15 K |

| Dimethyl Sulfoxide (DMSO) | ~16.7[3] | 4.591e-2[4] |

| Dimethylformamide (DMF) | ~16.7[3] | 3.966e-2[4] |

| N-Methyl-2-pyrrolidone (NMP) | 4.870e-2[4] | |

| Acetone | Sparingly Soluble[5] (2.4 g/100mL at 25°C)[6] | |

| Ethanol | Slightly Soluble[5] (0.1 g/100 mL)[6] | 1.423e-4[4] |

| Methanol | 3.787e-4[4] | |

| Ethyl Acetate | 2.090e-3[4] | |

| Methyl Acetate | 4.502e-3[4] | |

| n-Propanol | 6.680e-5[4] | |

| n-Butanol | 6.350e-5[4] | |

| n-Propyl Acetate | 1.367e-3[4] | |

| n-Butyl Acetate | 9.618e-4[4] | |

| 2-Methoxyethanol | 3.105e-3[4] | |

| 2-Ethoxyethanol | 1.280e-3[4] | |

| 2-Propoxyethanol | 6.930e-4[4] | |

| 2-Butoxyethanol | 5.219e-4[4] |

Note: The solubility of busulfan generally increases with temperature.[4]

Experimental Protocol for Determining Triethylene Glycol Dimethanesulfonate Solubility

To empower researchers to generate precise and reliable solubility data for triethylene glycol dimethanesulfonate, a detailed experimental protocol based on the widely accepted shake-flask method is provided below.

Objective: To determine the equilibrium solubility of triethylene glycol dimethanesulfonate in a specific organic solvent at a controlled temperature.

Materials:

-

Triethylene glycol dimethanesulfonate (high purity)

-

Selected organic solvent (analytical grade)

-

Volumetric flasks

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometer) or a Gas Chromatography-Mass Spectrometry (GC-MS) system.

-

Calibrated pipettes

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of triethylene glycol dimethanesulfonate to a series of scintillation vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure that equilibrium is reached. The required time may need to be determined empirically by taking measurements at different time points until the concentration in solution remains constant.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow for the sedimentation of the excess solid.

-

To ensure complete removal of undissolved solids, centrifuge the vials at a high speed (e.g., 10,000 rpm) for a specified time (e.g., 15 minutes).

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed volumetric flask. This step is critical to remove any remaining microscopic particles.

-

Dilute the filtered sample with a known volume of the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC or GC-MS method.

-

Prepare a calibration curve using standard solutions of triethylene glycol dimethanesulfonate of known concentrations in the same solvent.

-

Determine the concentration of triethylene glycol dimethanesulfonate in the diluted samples by comparing their analytical response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of triethylene glycol dimethanesulfonate solubility.

Caption: Workflow for Solubility Determination.

Conclusion

While quantitative solubility data for triethylene glycol dimethanesulfonate in organic solvents remains scarce in the public domain, this guide provides researchers with the available qualitative information and a practical framework for its experimental determination. By leveraging the provided protocol and the comparative data from the analogous compound busulfan, scientists and drug development professionals can generate the critical data needed to advance their research and development efforts involving this promising compound. The generation and dissemination of such data will be invaluable to the broader scientific community.

References

The Strategic Application of CAS 80322-82-3 in Proteolysis-Targeting Chimeras (PROTACs): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAS number 80322-82-3, chemically identified as Triethylene Glycol Dimethanesulfonate, is a key bifunctional linker utilized in the burgeoning field of targeted protein degradation.[][2][3] Specifically, it serves as a polyethylene glycol (PEG)-based linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[][] PROTACs are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[5] This technical guide delves into the core research applications of Triethylene Glycol Dimethanesulfonate, providing an in-depth overview of its role in PROTAC design, along with representative experimental protocols and data to illustrate its potential in drug discovery and development.

PROTACs are comprised of two distinct ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[5] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI, the PROTAC, and the E3 ligase.[6] PEG linkers, such as those derived from Triethylene Glycol Dimethanesulfonate, are frequently employed to enhance solubility and provide synthetic flexibility.[5]

Core Application: A Flexible Linker in PROTAC Synthesis

Triethylene Glycol Dimethanesulfonate, also known by synonyms such as Ms-PEG4-Ms, serves as a hydrophilic and flexible linker in the modular assembly of PROTACs.[][2] The mesylate groups at both ends of the triethylene glycol chain are good leaving groups, allowing for facile nucleophilic substitution reactions to connect the POI-binding ligand and the E3 ligase-recruiting ligand. The PEG3 (three ethylene glycol units) backbone offers a balance of flexibility and length, which is crucial for the formation of a stable and productive ternary complex.[7]

The PROTAC Signaling Pathway and Mechanism of Action

The fundamental role of a PROTAC is to induce the proximity of a target protein and an E3 ubiquitin ligase, thereby co-opting the cell's ubiquitin-proteasome system for targeted protein degradation. The workflow for evaluating the biological activity of a newly synthesized PROTAC is a multi-step process.

Caption: General mechanism of action for a PROTAC, leading to targeted protein degradation.

Representative Experimental Protocols

Protocol 1: Representative Synthesis of a PROTAC Using a PEG-based Linker

This protocol outlines a general two-step approach for synthesizing a PROTAC using a bifunctional PEG linker derived from a precursor like Triethylene Glycol Dimethanesulfonate. The dimethanesulfonate can be converted to other functional groups, such as an amine and a carboxylic acid, for subsequent coupling reactions.

Step 1: Synthesis of a Bifunctional PEG Linker

-

Reaction Setup: Dissolve Triethylene Glycol Dimethanesulfonate (1.0 eq) in a suitable solvent like N,N-Dimethylformamide (DMF).

-

Functionalization: React with sodium azide (NaN3) to introduce an azide group at one end. Subsequent reduction (e.g., with H2, Pd/C) will yield an amine. The other mesylate group can be hydrolyzed to a hydroxyl group and then oxidized to a carboxylic acid.

-

Purification: The resulting bifunctional linker (e.g., amino-PEG3-carboxylic acid) is purified by column chromatography.

Step 2: Sequential Coupling to POI and E3 Ligase Ligands

-

First Coupling: Dissolve the bifunctional PEG linker (1.0 eq) and the POI ligand (e.g., a kinase inhibitor with a free amine, 1.1 eq) in anhydrous DMF. Add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).

-

Reaction Monitoring: Stir the reaction at room temperature under an inert atmosphere for 4-6 hours. Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Purification: Purify the intermediate product (POI-linker) using preparative High-Performance Liquid Chromatography (HPLC).

-

Second Coupling: Dissolve the purified POI-linker (1.0 eq) and the E3 ligase ligand (e.g., pomalidomide with a suitable functional group, 1.1 eq) in anhydrous DMF. Use appropriate coupling chemistry (e.g., amide bond formation as described in step 1).

-

Final Purification and Characterization: Purify the final PROTAC using preparative HPLC. Characterize the final product by Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry.

Caption: A generalized workflow for the synthesis of a PROTAC molecule.

Protocol 2: Biological Evaluation of PROTAC Activity by Western Blot

This protocol describes the assessment of a PROTAC's ability to induce the degradation of a target protein in a cellular context.

-

Cell Culture and Treatment: Plate cells (e.g., a cancer cell line expressing the POI) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) or vehicle control (DMSO) for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations and prepare samples with Laemmli buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the POI overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Use a loading control antibody (e.g., anti-GAPDH or anti-β-actin) to ensure equal protein loading.

-

-

Detection and Analysis:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

-

Quantify the band intensities to determine the extent of protein degradation relative to the vehicle control.

-

Quantitative Data Summary

The following tables summarize representative data for PROTACs employing PEG4 linkers, which have a similar length and hydrophilicity to those derived from Triethylene Glycol Dimethanesulfonate. This data is intended to be illustrative of the impact of such linkers on PROTAC performance.[7][8]

Table 1: Representative Degradation Efficacy of PROTACs with Varying Linker Lengths

| PROTAC Target | Linker Type/Length | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| Estrogen Receptor α (ERα) | 12-atom (shorter) | MCF7 | >1000 | <20 | [8] |

| Estrogen Receptor α (ERα) | 16-atom (~PEG4) | MCF7 | 10 | >90 | [8] |

| Estrogen Receptor α (ERα) | 20-atom (longer) | MCF7 | 50 | ~80 | [8] |

DC50: Half-maximal degradation concentration; Dmax: Maximum degradation.

Table 2: General Physicochemical Property Comparison of PEG vs. Alkyl Linkers in PROTACs

| Property | PEG Linker | Aliphatic Alkyl Linker | Rationale |

| Aqueous Solubility | Enhanced | Reduced | The ether oxygens in the PEG chain can form hydrogen bonds with water. |

| Cell Permeability | Generally Favorable | Can be higher due to increased lipophilicity | A balance between hydrophilicity and lipophilicity is key for optimal permeability. |

| Metabolic Stability | Generally Good | Can be susceptible to oxidation | The ether linkages in PEG are relatively stable. |

| Flexibility | High | High (can be tuned) | Both provide conformational flexibility for ternary complex formation. |

Conclusion

Triethylene Glycol Dimethanesulfonate (CAS 80322-82-3) is a valuable chemical tool for the construction of PROTACs. Its PEG3 backbone provides the necessary flexibility and hydrophilicity to facilitate the formation of a productive ternary complex, leading to efficient targeted protein degradation. While specific examples of PROTACs utilizing this exact linker and their associated in-depth biological data are not yet widely published, the representative protocols and data presented in this guide, based on closely related PEG linkers, provide a strong framework for its application in drug discovery. As the field of targeted protein degradation continues to evolve, the rational design of linkers using versatile building blocks like Triethylene Glycol Dimethanesulfonate will be paramount in developing the next generation of highly potent and selective therapeutics.

References

The Strategic Heart of Targeted Protein Degradation: A Guide to Flexible Linkers in PROTAC Design

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis-Targeting Chimeras (PROTACs) has ushered in a new era of therapeutic intervention, moving beyond simple inhibition to achieve targeted protein degradation. These bifunctional molecules leverage the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. At the core of every PROTAC lies a linker, a seemingly simple component that is, in fact, a critical determinant of the molecule's success. This technical guide delves into the multifaceted functions of flexible linkers in PROTAC design, offering insights into their optimization and the experimental methodologies used for their characterization.

The Crucial Role of the Linker in Ternary Complex Formation

A PROTAC molecule consists of three key components: a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects these two elements. The primary function of the linker is to facilitate the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The nature of this linker—its length, composition, rigidity, and attachment points—profoundly influences the geometry and stability of this complex, which in turn dictates the efficiency and selectivity of protein degradation.

The flexibility of the linker is a particularly critical parameter. A flexible linker can adopt multiple conformations, allowing it to optimally position the target protein and the E3 ligase for efficient ubiquitin transfer. This adaptability can help overcome potential steric hindrances and facilitate favorable protein-protein interactions within the ternary complex.

Key Properties of Flexible Linkers and Their Impact on PROTAC Activity

The design of a PROTAC linker is a multi-parameter optimization problem. Several key properties must be considered to achieve desired degradation activity.

Linker Length

The length of the linker is a fundamental parameter that directly impacts the distance between the target protein and the E3 ligase. An optimal linker length is crucial for the formation of a productive ternary complex. A linker that is too short may lead to steric clashes, preventing the complex from forming, while a linker that is too long might result in an unstable complex with reduced ubiquitination efficiency.

Linker Composition

The chemical composition of the linker influences its physicochemical properties, such as solubility, cell permeability, and metabolic stability. Common linker compositions include polyethylene glycol (PEG), alkyl chains, and alkynes. PEG linkers, for instance, are often employed to enhance the solubility and pharmacokinetic properties of PROTACs. The choice of linker composition can also affect the conformational flexibility of the molecule.

Attachment Points

The points at which the linker is attached to the target-binding and E3-binding ligands are critical. Different attachment points can lead to distinct orientations of the two proteins within the ternary complex, significantly impacting degradation efficiency. Systematic exploration of various attachment points is often a key step in PROTAC optimization.

Quantitative Analysis of Linker Effects on PROTAC Performance

The optimization of linker properties is often guided by quantitative structure-activity relationship (SAR) studies. The following tables summarize key quantitative data from cited studies, illustrating the impact of linker modifications on PROTAC performance metrics such as DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

| PROTAC | Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |

| MZ1 | BRD4 | VHL | PEG | 12 | 16 | >95 | |

| ARV-110 | Androgen Receptor | VHL | Alkyl | 14 | 1 | >95 | |

| dBET1 | BRD4 | CRBN | PEG | 16 | 4 | >90 |

Table 1: Impact of Linker Length and Type on PROTAC Potency and Efficacy. This table showcases how variations in linker length and composition for different PROTACs targeting distinct proteins influence their degradation capabilities.

| PROTAC Variant | Linker Modification | DC50 Change | Dmax Change | Rationale | Reference |

| Compound 5 | Shortened PEG linker | 5-fold increase | No significant change | Suboptimal ternary complex geometry | |

| Compound 8 | Alkyl to PEG linker | 2-fold decrease | 10% increase | Improved solubility and cell permeability | |

| Compound 12 | Altered attachment point | 10-fold decrease | No significant change | More favorable protein-protein interactions |

Table 2: Effects of Specific Linker Modifications on PROTAC Activity. This table provides a comparative analysis of how discrete changes to the linker can significantly alter the degradation profile of a PROTAC.

Experimental Protocols for Characterizing Linker Function

A suite of biophysical and cell-based assays is employed to evaluate the impact of linker design on PROTAC function.

Ternary Complex Formation Assays

Objective: To assess the formation and stability of the ternary complex.

Methodology: Surface Plasmon Resonance (SPR)

-

Immobilize the biotinylated E3 ligase on a streptavidin-coated SPR sensor chip.

-

Inject the PROTAC at various concentrations over the chip surface to measure the binding affinity to the E3 ligase.

-

In a subsequent step, inject the target protein in the presence of a saturating concentration of the PROTAC to measure the formation of the ternary complex.

-

Calculate the cooperativity factor (α), which indicates the extent to which the binding of one protein enhances the binding of the other. An α value greater than 1 signifies positive cooperativity.

Ubiquitination Assays

Objective: To measure the E3 ligase-mediated ubiquitination of the target protein.

Methodology: In Vitro Ubiquitination Assay

-

Combine the purified target protein, E1 activating enzyme, E2 conjugating enzyme, the specific E3 ligase, ubiquitin, and ATP in a reaction buffer.

-

Add the PROTAC at a range of concentrations.

-

Incubate the reaction mixture at 37°C for a defined period.

-

Stop the reaction and analyze the ubiquitination of the target protein by Western blotting using an anti-ubiquitin antibody or an antibody specific to the target protein.

Cellular Degradation Assays

Objective: To quantify the degradation of the target protein in a cellular context.

Methodology: Western Blotting or In-Cell Western

-

Culture cells to an appropriate confluency.

-

Treat the cells with the PROTAC at various concentrations for a specified time course (e.g., 2, 4, 8, 16, 24 hours).

-

Lyse the cells and quantify the total protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).

-

Incubate with a secondary antibody and detect the protein bands.

-

Quantify the band intensities to determine the percentage of target protein degradation relative to the vehicle-treated control. From this data, DC50 and Dmax values can be calculated.

Visualizing PROTAC Mechanisms and Workflows

Diagrams are essential for conceptualizing the complex biological processes and experimental designs involved in PROTAC development.

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis using Triethylene Glycol Dimethanesulfonate Linker

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. A PROTAC is composed of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is a critical component, influencing the PROTAC's efficacy, solubility, and cell permeability. Polyethylene glycol (PEG) linkers are frequently used due to their ability to enhance solubility and provide flexibility for optimal ternary complex formation. This document provides detailed protocols for the synthesis of PROTACs using triethylene glycol dimethanesulfonate as a versatile, electrophilic PEG linker. The methodology is based on sequential nucleophilic substitution reactions, offering a straightforward approach to PROTAC assembly.

Introduction

PROTACs represent a paradigm shift in pharmacology, moving from occupancy-driven inhibition to event-driven degradation of target proteins. The mechanism involves the PROTAC molecule simultaneously binding to the POI and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple POI molecules.

The linker connecting the two ligands plays a crucial role in the stability and geometry of the ternary complex. Triethylene glycol-based linkers are popular due to their hydrophilicity, which can improve the physicochemical properties of the resulting PROTAC. Triethylene glycol dimethanesulfonate is a commercially available, bifunctional electrophile where the mesylate groups serve as excellent leaving groups for nucleophilic substitution reactions. This allows for the sequential attachment of a POI ligand and an E3 ligase ligand, both containing suitable nucleophilic functional groups (e.g., amines, phenols, or thiols).

Signaling Pathway and Experimental Workflow

The synthesis of a PROTAC using triethylene glycol dimethanesulfonate follows a logical workflow, beginning with the selection of appropriate POI and E3 ligase ligands, followed by a two-step sequential alkylation, and concluding with purification and characterization of the final PROTAC.

Caption: General workflow for the synthesis and evaluation of a PROTAC.

The signaling pathway exploited by the synthesized PROTAC involves hijacking the ubiquitin-proteasome system (UPS) to induce targeted protein degradation.

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

The following protocols provide a general framework for the synthesis of a PROTAC using triethylene glycol dimethanesulfonate. Reaction conditions may require optimization for specific substrates.

Protocol 1: Synthesis of Ligand-Linker Intermediate (Mono-alkylation)

This protocol describes the reaction of a nucleophilic POI ligand with triethylene glycol dimethanesulfonate. An excess of the linker is used to favor mono-alkylation.

-

Materials:

-

POI ligand with a nucleophilic handle (e.g., POI-NH₂) (1.0 eq)

-

Triethylene glycol dimethanesulfonate (5.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (3.0 eq)

-

Inert atmosphere (Nitrogen or Argon)

-

-

Procedure:

-

Dissolve the POI ligand in anhydrous DMF in a round-bottom flask under an inert atmosphere.

-

Add the base (DIPEA or K₂CO₃) to the solution and stir for 10 minutes at room temperature.

-

Add a solution of triethylene glycol dimethanesulfonate in anhydrous DMF dropwise to the reaction mixture.

-

Heat the reaction to 60-80 °C and stir for 12-24 hours.

-

Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the formation of the mono-alkylated product and consumption of the starting material.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to isolate the mono-alkylated ligand-linker intermediate.

-

Protocol 2: Synthesis of the Final PROTAC (Second Alkylation)

This protocol details the reaction of the purified ligand-linker intermediate with the E3 ligase ligand.

-

Materials:

-

Purified Ligand-Linker Intermediate (from Protocol 1) (1.0 eq)

-

E3 ligase ligand with a nucleophilic handle (e.g., E3-OH) (1.2 eq)

-

Anhydrous DMF or Acetonitrile

-

Cesium Carbonate (Cs₂CO₃) or another suitable base (3.0 eq)

-

Inert atmosphere (Nitrogen or Argon)

-

-

Procedure:

-

Dissolve the E3 ligase ligand in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

-

Add the base and stir for 15 minutes at room temperature.

-

Add a solution of the ligand-linker intermediate in the same anhydrous solvent to the reaction mixture.

-

Heat the reaction to 80-100 °C and stir for 24-48 hours.

-

Monitor the reaction progress by LC-MS.

-

Once the reaction is complete, cool to room temperature.

-

Work up the reaction as described in Protocol 1 (Step 7).

-

Purify the final PROTAC using preparative reverse-phase High-Performance Liquid Chromatography (HPLC).

-

Lyophilize the pure fractions to obtain the final PROTAC as a solid.

-

Protocol 3: Characterization of the Final PROTAC

-

LC-MS Analysis:

-

Confirm the identity and purity of the final PROTAC.

-

Dissolve a small sample in a suitable solvent (e.g., DMSO or methanol).

-

Analyze using an LC-MS system equipped with a C18 column.

-

The expected mass of the PROTAC should be observed. Purity should be >95% for biological assays.

-

-

NMR Spectroscopy:

-

Confirm the structure of the final PROTAC.

-

Dissolve the PROTAC in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra. The spectra should be consistent with the proposed structure, showing signals for the POI ligand, the E3 ligase ligand, and the triethylene glycol linker.

-

Protocol 4: Western Blot for Protein Degradation